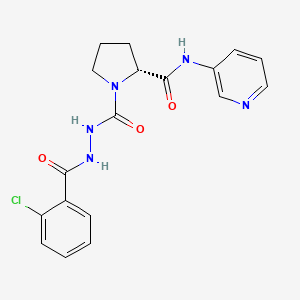
Cdk4/6-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk4/6-IN-7 is a compound that functions as an inhibitor of cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound can effectively halt cell proliferation, making it a valuable tool in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk4/6-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk4/6-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted derivatives of this compound .
Applications De Recherche Scientifique
Cdk4/6-IN-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study cell cycle regulation and the effects of kinase inhibition on cellular processes.
Biology: Employed in research on cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in hormone receptor-positive breast cancer.
Industry: Utilized in the development of new therapeutic agents and in drug discovery programs.
Mécanisme D'action
Cdk4/6-IN-7 exerts its effects by inhibiting the activity of cyclin-dependent kinases 4 and 6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By preventing this phosphorylation, this compound effectively halts cell cycle progression, leading to cell cycle arrest and potentially apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palbociclib: Another cyclin-dependent kinase 4/6 inhibitor used in cancer therapy.
Ribociclib: Similar to palbociclib, used in the treatment of hormone receptor-positive breast cancer.
Abemaciclib: Another kinase inhibitor with a similar mechanism of action.
Uniqueness
Cdk4/6-IN-7 is unique in its specific chemical structure and its potential for use in various research applications. While it shares similarities with other kinase inhibitors, its distinct properties and potential for targeted therapy make it a valuable addition to the field .
Propriétés
Formule moléculaire |
C18H18ClN5O3 |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
(2R)-1-[[(2-chlorobenzoyl)amino]carbamoyl]-N-pyridin-3-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3/c19-14-7-2-1-6-13(14)16(25)22-23-18(27)24-10-4-8-15(24)17(26)21-12-5-3-9-20-11-12/h1-3,5-7,9,11,15H,4,8,10H2,(H,21,26)(H,22,25)(H,23,27)/t15-/m1/s1 |
Clé InChI |
GLUNJJBJCSFLOP-OAHLLOKOSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
SMILES canonique |
C1CC(N(C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


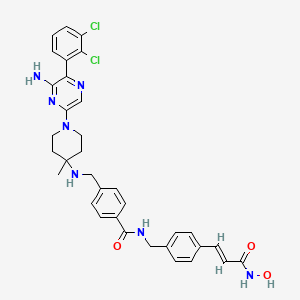
![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
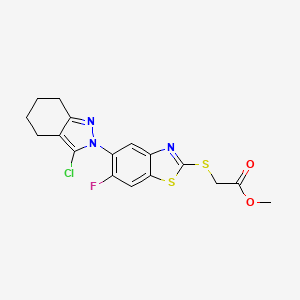
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
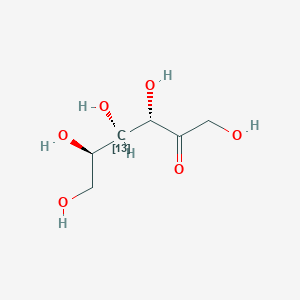
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)


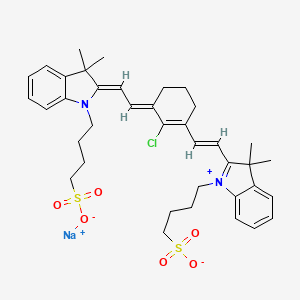

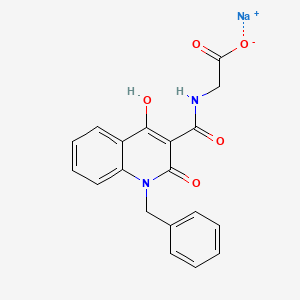
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
